molecular formula C12H17NO B1610827 3-(Phenoxymethyl)piperidine CAS No. 405059-85-0

3-(Phenoxymethyl)piperidine

Cat. No.: B1610827
CAS No.: 405059-85-0
M. Wt: 191.27 g/mol
InChI Key: VLXUUHNIFYPKBG-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)piperidine is an organic compound characterized by a piperidine ring substituted with a phenoxymethyl group at the third position

Mechanism of Action

Target of Action

3-(Phenoxymethyl)piperidine, a derivative of piperidine, has been observed to have potential therapeutic properties, particularly in the field of oncology . The primary targets of this compound are various types of cancer cells, including breast, prostate, colon, lung, and ovarian cancer cells . It acts as a potential clinical agent against these cancers when used alone or in combination with other drugs .

Mode of Action

The compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, and p-IκB . Both piperidine and its derivatives lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

The compound affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells . For instance, it regulates the phosphatidylinositor-3-kinase/Akt signaling pathway, an important pathway for the survival of breast cancer cells . When breast cancer cell lines are treated with piperidine derivatives, the phosphorylation of the Ser473 residue on Akt is decreased, leading to the inhibition of the Akt signaling pathway .

Pharmacokinetics

Piperidine derivatives are known for their bioavailability-enhancing abilities . These properties are crucial in determining the compound’s impact on bioavailability, which in turn influences its therapeutic efficacy.

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of cancer cell growth and proliferation . It achieves this by inhibiting cell migration, inducing cell cycle arrest, and regulating crucial signaling pathways . This leads to decreased survivability of cancer cells and potential therapeutic benefits in various types of cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenoxymethyl)piperidine typically involves the reaction of piperidine with phenylmethanol (benzyl alcohol) under specific conditions. One common method includes:

    Reactants: Piperidine and phenylmethanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Often conducted in an organic solvent like toluene or ethanol.

    Temperature: The reaction mixture is heated to reflux, typically around 80-100°C.

    Procedure: The reactants are mixed in the solvent, the catalyst is added, and the mixture is heated under reflux for several hours. The product is then isolated by distillation or crystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reactants and conditions but optimized for large-scale production, including automated control of temperature, pressure, and reactant feed rates.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenoxymethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 3-(phenylmethyl)piperidine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 3-(Phenoxycarbonyl)piperidine.

    Reduction: 3-(Phenylmethyl)piperidine.

    Substitution: Various N-substituted piperidines depending on the substituent used.

Scientific Research Applications

3-(Phenoxymethyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.

Comparison with Similar Compounds

    3-(Phenylmethyl)piperidine: Lacks the oxygen atom in the phenoxymethyl group.

    3-(Phenoxyethyl)piperidine: Has an ethyl linker instead of a methylene group.

Uniqueness: 3-(Phenoxymethyl)piperidine is unique due to the presence of the phenoxymethyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

This compound’s unique structure and properties make it a valuable tool in various fields of research and industrial applications

Properties

IUPAC Name

3-(phenoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXUUHNIFYPKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576640
Record name 3-(Phenoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405059-85-0
Record name 3-(Phenoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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